Cas no 648449-50-7 (3-Methyl-1-benzofuran-5-carbaldehyde)

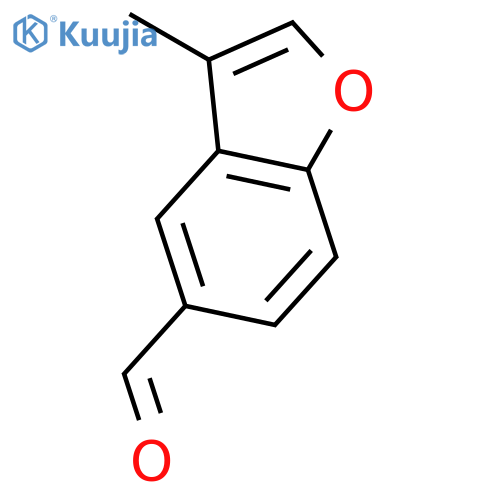

648449-50-7 structure

商品名:3-Methyl-1-benzofuran-5-carbaldehyde

3-Methyl-1-benzofuran-5-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 5-Benzofurancarboxaldehyde, 3-methyl-

- 3-methyl-1-benzofuran-5-carbaldehyde

- 3-methylbenzofuran-5-carbaldehyde

- 5-Benzofurancarboxaldehyde, 3-methyl- (9CI)

- FT-0719194

- 3-Methyl-benzofuran-5-carbaldehyde

- DTXSID80665419

- SCHEMBL2883176

- AKOS022714993

- 5-Benzofurancarboxaldehyde,3-methyl-(9ci)

- VKQWVARSTPOLED-UHFFFAOYSA-N

- 648449-50-7

- 3-Methyl-1-benzofuran-5-carbaldehyde

-

- インチ: InChI=1S/C10H8O2/c1-7-6-12-10-3-2-8(5-11)4-9(7)10/h2-6H,1H3

- InChIKey: VKQWVARSTPOLED-UHFFFAOYSA-N

- ほほえんだ: CC1=COC2=C1C=C(C=C2)C=O

計算された属性

- せいみつぶんしりょう: 160.05244

- どういたいしつりょう: 160.052429494g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 179

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- PSA: 30.21

3-Methyl-1-benzofuran-5-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M233441-100mg |

3-Methyl-1-benzofuran-5-carbaldehyde |

648449-50-7 | 100mg |

$ 230.00 | 2022-06-04 | ||

| TRC | M233441-500mg |

3-Methyl-1-benzofuran-5-carbaldehyde |

648449-50-7 | 500mg |

$ 910.00 | 2022-06-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739917-1g |

3-Methylbenzofuran-5-carbaldehyde |

648449-50-7 | 98% | 1g |

¥8106.00 | 2024-05-05 | |

| TRC | M233441-1g |

3-Methyl-1-benzofuran-5-carbaldehyde |

648449-50-7 | 1g |

$ 1385.00 | 2022-06-04 |

3-Methyl-1-benzofuran-5-carbaldehyde 関連文献

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

648449-50-7 (3-Methyl-1-benzofuran-5-carbaldehyde) 関連製品

- 95333-14-5(Benzofuran-7-carbaldehyde)

- 95333-13-4(Benzofuran-4-carbaldehyde)

- 4687-25-6(Benzofuran-3-carbaldehyde)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬